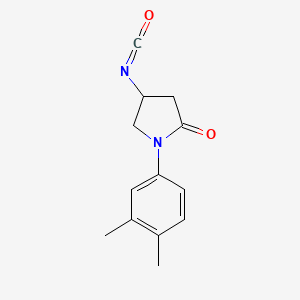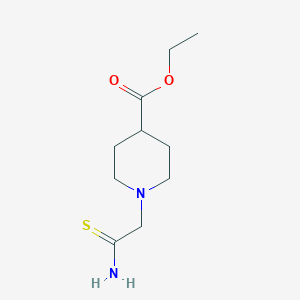![molecular formula C14H18N2S B1420156 ((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine CAS No. 1177353-26-2](/img/structure/B1420156.png)
((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine
Vue d'ensemble
Description
The compound “((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine” is also known as Aleph or 2,5-dimethoxy-4-methylthioamphetamine . It is a psychedelic hallucinogenic drug and a substituted amphetamine of the phenethylamine class of compounds, which can be used as an entheogen .
Molecular Structure Analysis
The molecular formula of Aleph is C12H19NO2S . The structure of this compound can be represented by the SMILES stringC1(=C(C=C(C(=C1)SC)OC)CC(C)N)OC .
Applications De Recherche Scientifique
Psychoactive Research
This compound is closely related to Aleph, also known as 2,5-dimethoxy-4-methylthioamphetamine, which is a psychedelic and hallucinogenic drug . It has been used in psychoactive research to understand the effects of such substances on the human mind, particularly their potential to induce altered states of consciousness.
Neurotransmitter Receptor Studies
The compound has been studied for its interaction with neurotransmitter receptors, especially the 5-HT2A receptor, which is implicated in the effects of many psychedelics . Understanding these interactions can help in the development of new treatments for psychiatric disorders.
Entheogenic Studies
Related compounds have been used as entheogens, substances that are used in a spiritual or religious context to induce experiences that are believed to be enlightening . Research in this field explores the therapeutic potential of such experiences.
Monoamine Oxidase Inhibition
The compound has shown weak MAO-A inhibitory activity . This property is significant because MAO inhibitors are used to treat various psychiatric and neurological disorders, including depression and Parkinson’s disease.
Therapeutic Applications
Thiophene derivatives, which are part of this compound’s structure, have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . This makes the compound a valuable subject for medicinal chemistry research.
Material Science Applications
The structural features of thiophene derivatives have attracted interest in material science. They are used in the synthesis of organic semiconductors, which are essential for developing electronic devices like organic light-emitting diodes (OLEDs) .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2,5-dimethyl-1-(4-methylsulfanylphenyl)pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-8-12(9-15)11(2)16(10)13-4-6-14(17-3)7-5-13/h4-8H,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFEZSCYAFCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)SC)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1420073.png)

![2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1420075.png)
![1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1420076.png)
![1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1420077.png)


![1-[(6-Oxo-1,6-dihydropyridazin-3-YL)carbonyl]piperidine-2-carboxylic acid](/img/structure/B1420086.png)
![2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid](/img/structure/B1420087.png)

amine](/img/structure/B1420089.png)
![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)

![Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B1420096.png)